[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-(4-ethylphenoxy)acetate
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Overview
Description
[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-(4-ethylphenoxy)acetate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines an amino group, a methylidene group, and an ethylphenoxy group, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-(4-ethylphenoxy)acetate typically involves a multi-step process. One common method includes the following steps:
Formation of the Amino-(4-methylphenyl)methylidene Intermediate: This step involves the reaction of 4-methylbenzaldehyde with an amine to form the Schiff base intermediate.
Esterification: The intermediate is then reacted with 2-(4-ethylphenoxy)acetic acid under acidic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized by using continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity while minimizing the reaction time and cost.
Chemical Reactions Analysis
Types of Reactions
[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-(4-ethylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-(4-ethylphenoxy)acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-(4-ethylphenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-(4-ethylphenoxy)acetate can be compared with similar compounds such as dichloroaniline and steviol glycosides. While dichloroaniline is primarily used in the production of dyes and herbicides , steviol glycosides are known for their sweetening properties . The unique structure of this compound sets it apart, offering distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it an interesting subject for further research and development.
Properties
IUPAC Name |
[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-(4-ethylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-3-14-6-10-16(11-7-14)22-12-17(21)23-20-18(19)15-8-4-13(2)5-9-15/h4-11H,3,12H2,1-2H3,(H2,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJOJLNRSYZXQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)ON=C(C2=CC=C(C=C2)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)OCC(=O)O/N=C(/C2=CC=C(C=C2)C)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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